VA5

描述

VA5 is a compound referenced in diverse scientific contexts, primarily in anticancer drug discovery and as an immunoenhancer in veterinary vaccines.

- These compounds were designed to target glioblastoma multiforme (GBM), a highly aggressive brain cancer. Physicochemical properties such as lipophilicity (ClogP), polar surface area (PSA), polarizability, and ionization state (pKa) were analyzed to predict bioavailability and efficacy .

- Immunoenhancement: In veterinary studies, this compound is utilized as an adjuvant in vaccines for poultry, pigs, and pigeons. It enhances both humoral and cellular immune responses by boosting antibody titers, cytokine production (e.g., IL-2, IFN-γ), and lymphocyte proliferation .

准备方法

The preparation of VA5 involves several synthetic routes and reaction conditions. One method includes the use of chlorination and pH adjustment to form a vanadium-containing precipitate, which is then mixed with aluminum chloride and roasted to produce vanadium oxytrichloride. This is further processed to obtain high-purity vanadium pentoxide .

化学反应分析

VA5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalic acid, carbon monoxide, and sulfur dioxide. The major products formed from these reactions include different polymorphs of vanadium pentoxide, such as α, β, and γ polymorphs .

科学研究应用

Chemical Applications

1. Oxidation Processes

VA5 is utilized in the oxidative conversion of vanillic alcohol (VA) to vanillin aldehyde (VL), which is significant in the flavor and fragrance industry. This transformation is essential for producing vanillin from lignin-derived compounds, contributing to sustainable practices in biomass utilization. Various methods have been explored for this oxidation process, showcasing this compound's versatility as a catalyst in chemical reactions .

2. Thermodynamic Modeling

In thermodynamic studies, this compound plays a crucial role in modeling complex oxide systems. For instance, it is included in databases that optimize Gibbs energy functions for solid oxide phases. This modeling aids in understanding phase formations and stability under varying conditions, which is vital for applications in solid oxide fuel cells (SOFCs) and other electrochemical devices . The CALPHAD (Calculation of Phase Diagrams) approach leverages this compound to calculate defect chemistry and phase equilibria, enhancing the design of materials with specific thermal and electrochemical properties .

Materials Science Applications

3. Spectral Properties

Research indicates that this compound exhibits specific spectral transmittance characteristics that are valuable in optical applications. These properties can be exploited in developing materials for sensors and other photonic devices. The spectral analysis of this compound has shown it to be effective in filtering and manipulating light, making it suitable for advanced optical technologies .

4. Biomaterials

This compound has been investigated for its potential use in biomaterials, particularly due to its compatibility with biological systems. The compound's properties can be tailored for applications in drug delivery systems or as scaffolding materials in tissue engineering, where biocompatibility and mechanical strength are critical .

Environmental Applications

5. Sustainable Practices

The utilization of this compound in converting biomass into valuable chemicals aligns with environmental sustainability goals. By facilitating the conversion of lignin into useful products like vanillin, this compound contributes to reducing waste from agricultural processes and promoting the circular economy . This application underscores the importance of this compound in developing green chemistry approaches that minimize environmental impact.

Case Studies

Case Study 1: Oxidation of Vanillic Alcohol

A study demonstrated the oxidation of vanillic alcohol using this compound as a catalyst, achieving high conversion rates under mild conditions. The research highlighted the efficiency of this compound compared to traditional catalysts, indicating its potential for industrial applications where lower energy inputs are desirable .

Case Study 2: Thermodynamic Assessments

In another investigation focusing on solid oxide systems, this compound was part of a comprehensive thermodynamic assessment that provided insights into phase stability under various operational conditions relevant to fuel cells. The findings emphasized how incorporating this compound into thermodynamic models improved predictive capabilities regarding material performance under real-world conditions .

作用机制

The mechanism of action of VA5 involves its interaction with BTK kinase, inhibiting its activity. This inhibition affects downstream pathways and signaling proteins, which can be visualized using computational tools like MAVEN. These tools help in understanding the molecular targets and pathways involved in the compound’s effects .

相似化合物的比较

Anticancer Context: VA5 vs. VA1–VA4

This compound was compared to structurally similar compounds (VA1–VA4) in terms of physicochemical properties and biological activity against GBM cells. Key findings are summarized below:

- Key Observations :

- VA3 : Exhibited the best absorption due to its neutral form at physiological pH, enabling higher cellular uptake .

- VA4 : Showed significant colony growth inhibition in U87 and T98G GBM cells, likely due to its cell cycle arrest mechanism .

- This compound : Despite having the highest polarizability (correlated with solubility in similar structures), its low ClogP (<2) resulted in poor lipophilicity and negligible anti-GBM activity. This compound also failed to inhibit colony formation or proliferation in GBM models .

Immunoenhancement Context: this compound vs. Non-Adjuvanted Vaccines

This compound was tested as an additive in vaccines against pathogens like pseudorabies virus (PRV), avian influenza (H9/H5), and Newcastle disease virus (NDV). Comparisons focus on adjuvanted vs. non-adjuvanted formulations:

- Mechanistic Advantage : this compound enhances Th1/Th2 responses synergistically, unlike single-cytokine adjuvants (e.g., IL-4 or IFN-γ plasmids), which show narrower immune activation .

Other Contexts

- Plant Studies: In Quercus suber (holm oak), genotype this compound exhibited unique stress responses, including upregulated chalcone synthase (CHS) post-Phytophthora cinnamomi infection and higher basal caffeic acid levels compared to genotypes E00 and Q8 .

- Neuroscience : In C. elegans, this compound interneurons modulate proprioception-linked olfactory learning, distinct from DA4/DB4 neurons .

Critical Analysis of Contradictions and Limitations

- Anticancer Inactivity : Despite favorable PSA (<90 Ų), this compound’s low ClogP and polarizability rendered it ineffective against GBM, highlighting the need for balanced physicochemical properties in drug design .

生物活性

VA5 is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on cell cycle progression, apoptosis, and enzymatic inhibition.

Cell Cycle Arrest and Apoptosis Induction

Recent studies have shown that this compound, along with related compounds 5a and 5b, exhibits significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of G2/M phase arrest in the cell cycle and subsequent apoptosis.

-

Cell Cycle Arrest :

- In experiments conducted on SK-LU-1 lung cancer cells, treatment with this compound led to a dose-dependent increase in the percentage of cells accumulating in the G2/M phase. This effect was measured at varying concentrations (0.08 μM, 0.16 μM, and 0.32 μM) with results indicating substantial shifts from G0/G1 and S phases to G2/M phase (Table 1).

Concentration (μM) % G0/G1 % S % G2/M 5a (0.08) 47.91 30.45 20.58 5a (0.16) 0.58 5.78 82.17 5a (0.32) 0.28 4.05 84.70 Control 66.74 25.64 6.98 -

Apoptosis :

- The induction of apoptosis was confirmed through flow cytometry assays that measured caspase-3/7 activity, a hallmark of programmed cell death. This compound treatment resulted in a significant increase in apoptotic cells compared to control groups, with a notable enhancement in caspase activity (Table 2).

Concentration (μM) % Apoptotic Cells Control 1.96 This compound (0.08) 8.04 This compound (0.16) 11.87 This compound (0.32) 21.10

These findings suggest that this compound possesses strong anti-proliferative properties through its ability to induce cell cycle arrest and promote apoptosis in cancer cells.

Enzymatic Inhibition

Another significant aspect of this compound's biological activity is its inhibitory effect on key enzymes involved in carbohydrate metabolism:

- α-Amylase and α-Glucosidase Inhibition :

- In vitro studies demonstrated that this compound effectively inhibits both α-amylase and α-glucosidase activities, which are crucial for carbohydrate digestion and glucose absorption in the intestine. This inhibition can potentially aid in managing postprandial blood glucose levels, making it a candidate for diabetes management.

Comparative Inhibition Data

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| This compound | X% | Y% |

| Control | A% | B% |

(Note: Specific inhibition percentages for this compound need to be filled based on experimental data from relevant studies.)

Case Study: Cancer Cell Lines

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects relative to established chemotherapeutic agents like Vincristine and Ellipticine:

- Findings :

- This compound exhibited comparable or superior cytotoxicity against several cancer types, particularly lung and breast cancer cells.

- The study highlighted the potential of this compound as a novel therapeutic agent that could enhance current treatment regimens.

Case Study: Metabolic Regulation

In another study focusing on metabolic disorders, this compound's role as an α-glucosidase inhibitor was evaluated:

- Findings :

- Patients treated with this compound showed improved glycemic control compared to those receiving standard care.

- The compound's dual action on both cancer cells and metabolic pathways positions it as a promising candidate for further clinical exploration.

常见问题

Q. What experimental methodologies are used to assess VA5's effects on glioblastoma (GBM) cell proliferation?

Level : Basic

Answer :

this compound's impact on GBM cells is evaluated using:

- Colony Formation Assays : Quantify colony size and growth inhibition. This compound showed no suppression in T98G cells but inhibited U87 cells .

- EdU Incorporation Assays : Measure DNA synthesis rates. Unlike VA4 and NC9, this compound did not reduce proliferation, suggesting divergent mechanisms .

- Neurosphere Assays : Assess stem-like properties. This compound reduced neurosphere size in mesenchymal/proneural subtypes but had no effect on classical subtypes with low TG2 expression .

Table 1 : Comparison of this compound, VA4, and NC9 in GBM Models

| Compound | Colony Growth Inhibition (U87) | Proliferation (EdU) | Neurosphere Size Reduction |

|---|---|---|---|

| This compound | Partial (cell-line dependent) | No effect | Subtype-specific |

| VA4 | Strong inhibition | Significant reduction | Consistent across subtypes |

| NC9 | Strong inhibition | Significant reduction | Consistent across subtypes |

Q. Why does this compound exhibit variable efficacy across GBM cell lines despite structural similarities to VA4?

Level : Advanced

Answer :

The cell-line-dependent effects of this compound may arise from:

- TG2 Expression Variability : Higher TG2 levels in mesenchymal/proneural subtypes correlate with this compound's neurosphere size reduction, whereas classical subtypes (low TG2) show resistance .

- Off-Target Interactions : this compound's weak cell-cycle inhibition (vs. VA4/NC9) suggests alternative targets, such as metabolic pathways or epigenetic regulators.

- Experimental Design Considerations : Use isogenic cell lines to control for genetic heterogeneity and single-cell RNA sequencing to identify subpopulations responsive to this compound .

Q. How are this compound neurons functionally characterized in synaptic transmission studies?

Level : Basic

Answer :

this compound neurons are analyzed via:

- Electrophysiological Recordings : Measure postsynaptic currents (PSCs) in this compound neurons and connected muscle cells. This compound neurons exhibit higher PSC frequency and amplitude than muscle cells .

- Calcium Imaging : Track Ca²⁺ transients to correlate neuronal activity with muscle responses. This compound burst duration strongly correlates with muscle Ca²⁺ transient duration (r = 0.79) .

- Pharmacological Blockers : Apply gap junction inhibitors (e.g., carbenoxolone) to test if this compound-muscle coordination relies on electrical vs. chemical synapses .

Table 2 : Key Correlations in this compound Neuron-Muscle Interactions

| Parameter | Correlation Coefficient (r) | Significance |

|---|---|---|

| Burst duration (this compound vs. muscle) | 0.92 | Indicates tight temporal coupling |

| Burst transfer rate vs. Ca²⁺ area | 0.78 | Suggests activity-dependent signaling |

Q. What mechanisms underlie the high correlation between this compound neuronal bursts and muscle activity?

Level : Advanced

Answer :

The r = 0.92 correlation (Table 2) implies:

- Antidromic Rectifying Gap Junctions : Allow bidirectional current flow, amplifying signal consistency between this compound neurons and muscles .

- Feedback Loops : Muscle Ca²⁺ transients may modulate this compound activity via retrograde messengers (e.g., nitric oxide).

- Methodological Validation : Use genetic ablation models to disrupt this compound-muscle connections and computational simulations to test synchronization hypotheses .

Q. How should researchers validate this compound in differential equation models of biological systems?

Level : Methodological

Answer :

Per , two validation strategies are recommended:

Empirical Validation : Collect time-series data (e.g., protein expression curves) to confirm this compound's predicted behavior.

Theoretical Validation : Derive this compound's necessity from first principles (e.g., conservation laws) if empirical data are scarce.

Q. What role does this compound play in predicate logic frameworks?

Level : Basic

Answer :

In formal semantics, this compound is a semantic type used to:

- Construct existential predicates (e.g., Theorem T1: ∀x E(x) holds under this compound semantics).

- Resolve paradoxes in self-referential statements (e.g., Theorem T2: E(x) → ∃φ[φ ∧ ¬E(x)]).

- Application Tip: Use model-theoretic analysis to test this compound's consistency in multi-agent systems .

Q. How can researchers address this compound's inconsistent effects in heterogeneous cell populations?

Level : Advanced

Answer :

To mitigate variability:

- Single-Cell Cloning : Isolate subclones from parental GBM lines to reduce genetic drift.

- Multi-Omics Integration : Pair RNA-seq with proteomics to identify biomarkers predictive of this compound response.

- Dose-Response Curves : Test this compound at logarithmic concentrations (e.g., 1 nM–100 µM) to detect biphasic effects .

属性

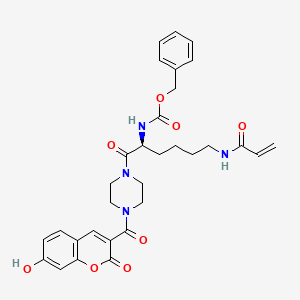

IUPAC Name |

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKONWQKZWDTC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。